

# JNJ-38158471: A Technical Guide to a Selective VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-38158471 |           |
| Cat. No.:            | B15579763    | Get Quote |

CAS Number: 951151-97-6

This technical guide provides an in-depth overview of **JNJ-38158471**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The information is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and mechanism of action of this compound.

**Core Compound Information** 

| Parameter           | Value                                                                                              | Reference |
|---------------------|----------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name          | 1-{4-[6-amino-5-<br>(methoxyimino-methyl)-<br>pyrimidin-4-yloxy]-2-chloro-<br>phenyl}-3-ethyl-urea | [1]       |
| Molecular Formula   | C15H17CIN6O3                                                                                       | [1]       |
| Molecular Weight    | 364.79 g/mol                                                                                       | [1]       |
| Mechanism of Action | Selective VEGFR-2 tyrosine kinase inhibitor                                                        | [1][2]    |
| Therapeutic Area    | Neoplasms                                                                                          | [2]       |

## **In Vitro Activity**



**JNJ-38158471** demonstrates potent and selective inhibition of VEGFR-2 and related tyrosine kinases. Unlike broader-spectrum kinase inhibitors such as sorafenib, **JNJ-38158471** lacks Raf kinase activity.[1][2]

#### **Kinase Inhibition Profile**

The inhibitory activity of **JNJ-38158471** against a panel of tyrosine kinases is summarized below.

| Target Kinase | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| VEGFR-2       | 40        | [1][2]    |
| Ret           | 180       | [1][2]    |
| Kit           | 500       | [1][2]    |
| VEGFR-1       | >1000     | [1][2]    |
| VEGFR-3       | >1000     | [1][2]    |

#### **Cellular Activity**

At nanomolar concentrations, **JNJ-38158471** effectively inhibits key cellular processes driven by VEGF signaling.

| Cellular Assay                                       | Effect     | Concentration | Reference |
|------------------------------------------------------|------------|---------------|-----------|
| VEGF-stimulated VEGFR-2 Autophosphorylation (HUVECs) | Inhibition | 1-500 nM      | [1]       |
| VEGF-dependent<br>Endothelial Migration<br>(HUVECs)  | Inhibition | 1 μΜ          | [1]       |

#### **In Vivo Activity**



Oral administration of **JNJ-38158471** has demonstrated significant anti-tumor and antiangiogenic effects in various mouse models. The compound is reported to be well-tolerated.[1]

**Anti-Angiogenic Efficacy** 

| Animal Model  | Assay                                   | Treatment                 | Result                                  | Reference |
|---------------|-----------------------------------------|---------------------------|-----------------------------------------|-----------|
| C57BL/6J Mice | VEGF-induced<br>Corneal<br>Angiogenesis | Once-daily oral<br>dosing | Inhibition of<br>neovascularizatio<br>n | [1][2]    |

**Anti-Tumor Efficacy** 

| Xenograft<br>Model | Tumor Type                            | Treatment              | Result                            | Reference |
|--------------------|---------------------------------------|------------------------|-----------------------------------|-----------|
| Nude Mice          | Human A431,<br>HCT116, A375<br>Tumors | Once-daily oral dosing | Up to 90% tumor growth inhibition | [1][2]    |
| APC min-mouse      | Spontaneous<br>Polyps                 | Not specified          | Inhibition of polyp formation     | [1][2]    |

Notably, in the A375 xenograft model, a significant delay in tumor regrowth was observed for up to 4 weeks after the cessation of **JNJ-38158471** monotherapy.[1][2]

## **Signaling Pathway**

**JNJ-38158471** exerts its therapeutic effect by inhibiting the VEGFR-2 signaling cascade, a critical pathway in angiogenesis.





Click to download full resolution via product page

Caption: VEGFR-2 Signaling Pathway and Inhibition by JNJ-38158471.



#### **Experimental Protocols**

The following are generalized protocols for the key experiments used to characterize **JNJ-38158471**, based on standard methodologies in the field. For specific details of the original studies, consultation of the primary literature is recommended.

#### **VEGFR-2 Autophosphorylation Assay**

This assay determines the ability of a compound to inhibit the VEGF-induced phosphorylation of VEGFR-2 in a cellular context.





Click to download full resolution via product page

Caption: Experimental Workflow for VEGFR-2 Autophosphorylation Assay.



#### **HUVEC Migration Assay**

This assay assesses the impact of a compound on the migration of endothelial cells towards a chemoattractant, typically VEGF.



Click to download full resolution via product page

Caption: Experimental Workflow for HUVEC Migration Assay.

#### **Mouse Xenograft Tumor Model**



This in vivo model evaluates the anti-tumor efficacy of a compound on human tumors grown in immunocompromised mice.



Click to download full resolution via product page



Caption: Experimental Workflow for Mouse Xenograft Tumor Model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-38158471: A Technical Guide to a Selective VEGFR-2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579763#jnj-38158471-cas-number-951151-97-6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com